molecular formula C10H11FN2O2S B1589396 4-(2-Fluoro-4-nitrophenyl)thiomorpholine CAS No. 168828-70-4

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

Cat. No. B1589396
M. Wt: 242.27 g/mol
InChI Key: PUZPGWLYSCSDBO-UHFFFAOYSA-N
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Description

“4-(2-Fluoro-4-nitrophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H11FN2O2S . It has an average mass of 242.270 Da and a monoisotopic mass of 242.052521 Da . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .


Synthesis Analysis

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” was explored in Microfluidic devices . It is synthesized by eight consecutive reactions, taking about 60 hours .


Molecular Structure Analysis

The molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .


Chemical Reactions Analysis

The title compound “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” has been widely used as a precursor in medicinal chemistry . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 411.1±45.0 °C at 760 mmHg, and a flash point of 202.4±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The polar surface area is 74 Å2, and the molar volume is 177.2±3.0 cm3 .

Scientific Research Applications

1. Antimicrobial Activity

4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its derivatives have been studied for their potential antimicrobial activity. For instance, research has shown that certain sulfonamides and carbamates derived from this compound exhibit significant antimicrobial potency against various bacterial and fungal strains. These derivatives have been observed to act as potent antifungal agents, with some showing minimum inhibitory concentration (MIC) values in the range of 6.25-25.0 µg/mL, indicating their potential as therapeutic agents against microbial infections (Janakiramudu et al., 2017).

2. Pharmaceutical Synthesis

The compound plays a critical role as an intermediate in the synthesis of pharmaceutical drugs. For example, it is used in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens. The synthesis process involves several steps, and research has been conducted to optimize these processes for efficiency and scalability, particularly in micro- and millireactors. This optimization is crucial for the large-scale production of effective pharmaceuticals (Pereira et al., 2021).

3. Catalysis and Material Science

In the field of material science and catalysis, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine has been utilized in the development of novel catalysts. For instance, gold-supported alumina nanowire catalysts have been synthesized for the hydrogenation reaction of this compound. Such catalysts have shown high selectivity and efficiency, making them valuable for specific pharmaceutical and chemical synthesis applications (Shanmugaraj et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The continuous production of “4-(2-Fluoro-4-nitrophenyl)thiomorpholine” in Microfluidic devices represents a promising direction for the synthesis of this compound . As a key intermediate in the synthesis of Linezolid, its production could have significant implications for the pharmaceutical industry .

properties

IUPAC Name

4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZPGWLYSCSDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445440
Record name 4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-4-nitrophenyl)thiomorpholine

CAS RN

168828-70-4
Record name 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-fluoro-4-nitrophenyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiomorpholine (3.57 g, 34.56 mmol) and Et3N (3.50 g, 34.56 mmol) in EtOAc was added 3,4-difluoronitrobenzene (5.00 g, 31.43 mmol) dropwise over a period of 30 min in an ice bath. Upon the end of addition the reaction mixture was warmed to rt slowly, and solid was precipitated out. The mixture was filtered. The filter cake was washed with an appropriate amount of water, dried in vacuo to obtain the 1st crop of product. The filtrate was extracted with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (5.50 g, 72%).
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods II

Procedure details

The 3,4-difluoronitrobenzene (2.09 mL, 18.857 mmol) was dissolved in dry CH3CN (50 mL) and then treated dropwise with N,N-diisopropylethyl amine (8.212 mL, 47.143 mmol). The resultant yellow mixture was next treated with thiomorpholine (4.74 mL, 47.143 mmol). The reaction was heated to reflux (85° C.) for 16 hours and then it was allowed to cool to ambient temperature over 3 hours, stirring under N2. At this point, the reaction was determined to be complete by TLC (15% EtOAc/hexane, UV short wave). The reaction mixture was first concentrated under reduced pressure and then adsorbed onto silica gel (50 g). The material was chromatographed on more silica gel (175 g, packed with hexane), eluting with 1 L each of 5%, 10% and 15% EtOAc/hexane to give 4.6 g (100%) of the title compound as an orange, crystalline solid with a melting point of 59.5°-60.5° C. and a HRMS (M+) calculated for C10H11N2O2FS 242.0522, found 242.0525.
Quantity
2.09 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.212 mL
Type
reactant
Reaction Step Two
Quantity
4.74 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Michalska, K Lewandowska, M Mizera… - Journal of Molecular …, 2020 - Elsevier
Sutezolid is a new oxazolidinone derivative currently in clinical trials to determine its safety and efficacy towards highly drug-resistant tuberculosis. The aim of the study was the …
Number of citations: 3 www.sciencedirect.com
MR Barbachyn, DK Hutchinson… - Journal of medicinal …, 1996 - ACS Publications
During the course of our investigations in the oxazolidinone antibacterial agent area, we have identified a subclass with especially potent in vitro activity against mycobacteria. The …
Number of citations: 331 pubs.acs.org
S Demirci, F Aksakal, N Colak, S Ulker… - Letters in Drug …, 2017 - ingentaconnect.com
Background: The amine 2 obtained via two steps starting from thiomorpholine was converted into the corresponding 1,3-thiazole (4), arylmethileneamino (5a-d) and hydrazide (7) …
Number of citations: 10 www.ingentaconnect.com
S Faazil, MS Malik, SA Ahmed, RI Alsantali, P Yedla… - Bioorganic …, 2022 - Elsevier
The quest for new antifungal and antitubercular drugs is a need of the hour because of morbid co-pathogenesis and an increase in immunocompromised patients. One of the ways …
Number of citations: 13 www.sciencedirect.com
JP Lanoix, E Nuermberger - Drugs of the Future, 2013 - access.portico.org
In the context of increasing drug resistance among Mycobacterium tuberculosis (Mtb) strains, new, potent and well tolerated drugs are urgently needed. Bedaquiline has obtained …
Number of citations: 12 access.portico.org
SK Singh, MS Reddy, M Mangle, KR Ganesh - Tetrahedron, 2007 - Elsevier
Cu(I)-mediated deoxygenation of N-oxides to amines - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download Full Issue …
Number of citations: 64 www.sciencedirect.com

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